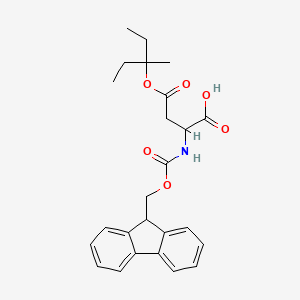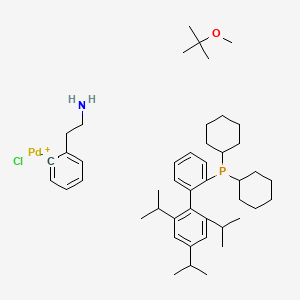
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid” is a compound with the molecular formula C23H27NO5 . It is also known by other names such as “Fmoc-Statine (3R,4S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid” and has a molecular weight of 397.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a hydroxy group, and a methyl group . The InChI string representation of the molecule is "InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21+/m0/s1" .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Fmoc-HMP has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their interactions with other molecules. It has also been used in the development of drugs, vaccines, and other therapeutic agents. In addition, Fmoc-HMP has been used to study the structure and function of enzymes, as well as their interactions with other molecules. Finally, Fmoc-HMP has been used in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of Fmoc-HMP is not fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the cell. It is believed to interact with amino acid side chains, as well as with the active sites of enzymes, allowing it to modulate the activity of these molecules. In addition, Fmoc-HMP has been shown to interact with the cell membrane, allowing it to affect the transport of other molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-HMP are not fully understood. However, it has been shown to interact with proteins and enzymes in the cell, modulating their activity. In addition, Fmoc-HMP has been shown to affect the transport of other molecules across the cell membrane. It has also been shown to affect the expression of certain genes, as well as the activity of certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-HMP has a number of advantages for use in laboratory experiments. It is a versatile compound, with a wide range of chemical and biological properties, making it an ideal choice for a variety of laboratory experiments. In addition, Fmoc-HMP is relatively easy to synthesize and is relatively stable, making it a good choice for long-term experiments. However, there are some limitations to the use of Fmoc-HMP in laboratory experiments. The compound is relatively expensive, making it cost-prohibitive for certain experiments. In addition, Fmoc-HMP is not water-soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of Fmoc-HMP. One potential direction is the use of Fmoc-HMP in drug development, as it has been shown to interact with proteins and enzymes in the cell, modulating their activity. This could lead to the development of new drugs and therapeutic agents. Another potential direction is the use of Fmoc-HMP in the development of biosensors and diagnostic tools. Finally, Fmoc-HMP could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Synthesemethoden
Fmoc-HMP is synthesized by a process known as solid-phase peptide synthesis (SPPS). In this process, the peptide is synthesized on a solid support, such as a resin or a polymer. The first step of the synthesis is the activation of the carboxyl group of the Fmoc-HMP molecule with a reagent such as an acid, an anhydride, or a thiol. This step creates a reactive intermediate, which can then be coupled with another molecule. This process is repeated until the desired peptide is formed. The final step is the removal of the Fmoc protecting group, which is accomplished by treatment with a base, such as piperidine.
Eigenschaften
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHTEKQUAIZFZ-CTNGQTDRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)







![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)
![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)
![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)
![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)